

Application Note: Determination of Sodium Feredetate Purity using a Stability-Indicating HPLC Method

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Compound of Interest				
Compound Name:	Sodium feredetate			
Cat. No.:	B130795	Get Quote		

Abstract

This application note describes a robust and precise stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in **Sodium Feredetate** drug substance. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for quality control and stability studies.

Introduction

Sodium Feredetate (Sodium Iron(III) Ethylenediaminetetraacetate) is an iron supplement used to treat and prevent iron deficiency anemia. It is a chelated form of iron, which enhances its bioavailability and reduces gastrointestinal side effects compared to simple iron salts. Ensuring the purity and monitoring the impurity profile of **Sodium Feredetate** is critical for its safety and efficacy. This document provides a detailed protocol for a validated HPLC method suitable for assay and related substance determination.

Principle

The method is based on reversed-phase chromatography, where **Sodium Feredetate** and its potential impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An ion-pairing agent is incorporated into the



mobile phase to enhance the retention and improve the peak shape of the anionic **Sodium Feredetate** complex. Detection is performed by monitoring the UV absorbance of the Fe(III)-EDTA complex, which has a significant absorbance maximum.

Experimental Protocol Apparatus and Materials

- HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
- Column: C18, 5 μm, 4.6 x 250 mm (or equivalent).
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- pH Meter: Calibrated.
- Filtration Assembly: 0.45 μm membrane filters.

Reagents and Solutions

- **Sodium Feredetate** Reference Standard: USP or equivalent, of known purity.
- · Acetonitrile: HPLC grade.
- Water: HPLC grade.
- Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade.
- Tetrabutylammonium Hydrogen Sulfate (TBAHS): HPLC grade (Ion-Pairing Agent).
- Phosphoric Acid: Analytical grade.

Mobile Phase Preparation

- Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):
 - Dissolve 3.4 g of KH2PO4 in 1000 mL of HPLC grade water.



- Adjust the pH to 3.0 with phosphoric acid.
- Filter through a 0.45 μm membrane filter.
- Mobile Phase:
 - Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).
 - Add 1.7 g of TBAHS per liter of the mixture (to achieve a final concentration of approximately 5 mM).
 - Degas the mobile phase before use.

Standard Solution Preparation

- Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of Sodium Feredetate
 Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to
 volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution Preparation

- Accurately weigh about 50 mg of the Sodium Feredetate sample and prepare a 500 μg/mL stock solution as described for the standard.
- Prepare a 100 µg/mL working sample solution by diluting the stock solution 1:5 with the mobile phase.

Chromatographic Conditions



Parameter	Condition
Column	C18, 5 μm, 4.6 x 250 mm
Mobile Phase	85:15 (v/v) 25 mM KH2PO4 (pH 3.0) with 5 mM TBAHS : Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 260 nm
Run Time	20 minutes

Data Presentation System Suitability

The system suitability was assessed by injecting the working standard solution five times. The results must meet the acceptance criteria before sample analysis.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	4500
Relative Standard Deviation (%RSD) of Peak Area	≤ 2.0%	0.8%

Assay of Sodium Feredetate

The assay is calculated by comparing the peak area of the main peak in the sample chromatogram with that of the standard chromatogram.



Sample ID	Peak Area	Concentration (µg/mL)	Purity (%)
Standard	1,254,321	100.0	-
Sample 01	1,248,765	99.5	99.5
Sample 02	1,261,890	100.6	100.6

Calculation Formula:

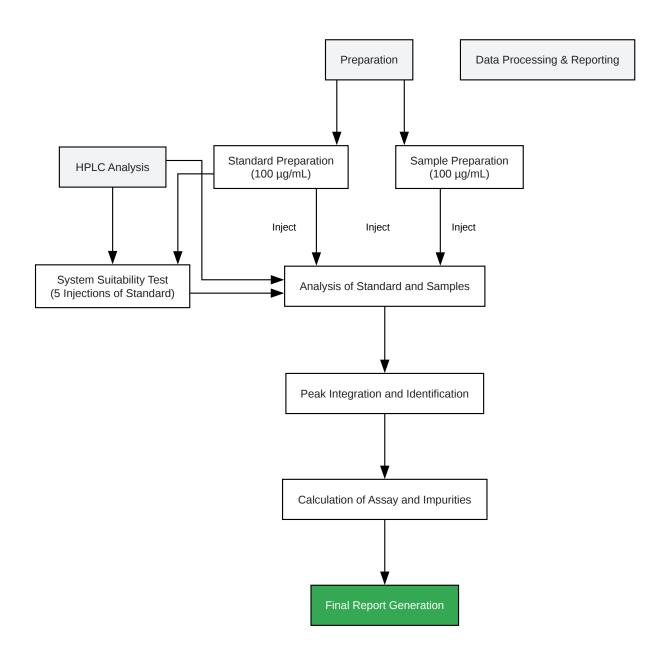
Impurity Profile

Potential impurities include free EDTA and unreacted iron salts. The method should be validated for the quantification of these and any degradation products.

Impurity Name	Retention Time (min)	Relative Retention Time (RRT)	Specification Limit (%)	Sample 01 (%)
Free EDTA	3.5	0.45	≤ 0.5	0.15
Unknown Imp 1	9.2	1.18	≤ 0.2	Not Detected
Sodium Feredetate	7.8	1.00	-	-

Visualization of Experimental Workflow





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Caption: Experimental workflow for HPLC purity determination of **Sodium Feredetate**.

Conclusion







The described HPLC method is demonstrated to be suitable for the routine quality control of **Sodium Feredetate**. It is specific, precise, and accurate for the determination of purity and related substances. The method can be fully validated according to ICH guidelines to be implemented in a GMP-regulated environment.

 To cite this document: BenchChem. [Application Note: Determination of Sodium Feredetate Purity using a Stability-Indicating HPLC Method]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b130795#hplc-methods-for-determining-sodium-feredetate-purity]

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